9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
9-fluoro-7-hydroxy-3-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoquinoline core.
Introduction of the Fluoro and Hydroxy Groups: The fluoro and hydroxy groups are introduced through selective halogenation and subsequent hydrolysis reactions.
N-Alkylation: The N-(4-methyl-2-pyridinyl) group is introduced via an alkylation reaction using suitable alkylating agents.
Final Functionalization: The carboxamide group is introduced in the final step through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-fluoro-7-hydroxy-3-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
The unique combination of the fluoro, hydroxy, and pyridinyl groups in 9-fluoro-7-hydroxy-3-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-fluoro-4-hydroxy-12-methyl-N-(4-methylpyridin-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-10-5-6-22-15(7-10)23-19(26)16-18(25)14-9-13(21)8-12-4-3-11(2)24(17(12)14)20(16)27/h5-9,11,25H,3-4H2,1-2H3,(H,22,23,26) |
InChI Key |
GUWNSWGXNAGLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=NC=CC(=C4)C |
Origin of Product |
United States |
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